molecular formula C7H2F6 B3031484 2,3,5-Trifluorobenzotrifluoride CAS No. 392-91-6

2,3,5-Trifluorobenzotrifluoride

Cat. No.: B3031484
CAS No.: 392-91-6
M. Wt: 200.08 g/mol
InChI Key: YFAHGRXUHXCMCT-UHFFFAOYSA-N
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Description

2,3,5-Trifluorobenzotrifluoride is an aromatic compound with the molecular formula C7H2F6. It is characterized by the presence of three fluorine atoms attached to the benzene ring and three fluorine atoms attached to a trifluoromethyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Scientific Research Applications

2,3,5-Trifluorobenzotrifluoride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other fluorinated compounds.

    Biology: Employed in the development of fluorescent probes for detecting biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

This compound is classified as a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3,5-Trifluorobenzotrifluoride typically involves the fluorination of ring-halogenated aromatic compounds. One common method involves reacting a ring-halogenated aromatic compound with a fluoride source in the presence of a substituted nitrogen compound. This reaction is usually carried out in a single stage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive fluorine compounds and ensure the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while reduction and oxidation reactions produce different derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trifluorobenzotrifluoride
  • 2,4,6-Trifluorobenzotrifluoride
  • 2,3,4,5-Tetrafluorobenzotrifluoride

Uniqueness

2,3,5-Trifluorobenzotrifluoride is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties compared to other similar compounds. This unique structure makes it valuable for specific applications where other fluorinated compounds may not be as effective .

Properties

IUPAC Name

1,2,5-trifluoro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAHGRXUHXCMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278842
Record name 1,2,5-trifluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392-91-6
Record name NSC10301
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,5-trifluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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